N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide
CAS No.: 1177234-08-0
Cat. No.: VC3036267
Molecular Formula: C15H13ClFNO
Molecular Weight: 277.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177234-08-0 |
---|---|
Molecular Formula | C15H13ClFNO |
Molecular Weight | 277.72 g/mol |
IUPAC Name | N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C15H13ClFNO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2 |
Standard InChI Key | ITJQOEIBHBGPPC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl |
Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl |
Introduction
Structural Features and Physical Properties
Molecular Structure Analysis
The presence of the chlorine atom at the acetamide position creates a reactive center for nucleophilic substitution reactions, while the fluorine atom on the phenyl ring modifies the electronic distribution and lipophilicity of the molecule. These structural features contribute significantly to the compound's chemical behavior and potential interactions with biological systems. The intramolecular hydrogen bonding network further stabilizes specific conformations, potentially affecting the compound's biological activity profile.
Physical and Chemical Properties
The physical and chemical properties of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide are summarized in Table 1:
Table 1: Physical and Chemical Properties of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide
Property | Value |
---|---|
Molecular Formula | C15H13ClFNO |
Molecular Weight | 277.72 g/mol |
Physical State | Crystalline solid |
IUPAC Name | N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide |
InChI | InChI=1S/C15H13ClFNO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14 |
InChI Key | ITJQOEIBHBGPPC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl |
The compound's chemical behavior is characterized by its reactivity at the chloromethyl position, which readily undergoes nucleophilic substitution reactions. Additionally, the presence of the amide functionality allows for potential hydrolysis under acidic or basic conditions. The fluorine atom on the phenyl ring enhances the compound's lipophilicity and metabolic stability, features that are particularly relevant to its biological activities.
Spectroscopic Characteristics
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons of both the benzyl and 4-fluorophenyl groups, typically appearing in the range of δ 7.1-7.3 ppm. The methylene protons of the benzyl group produce signals around δ 4.5-4.7 ppm, while the chloroacetyl methylene protons appear at approximately δ 4.0 ppm.
Infrared (IR) spectroscopy shows characteristic absorption bands for the amide C=O stretch at around 1680 cm⁻¹ and C-F vibrations at approximately 1220 cm⁻¹. Mass spectrometry provides molecular ion peaks corresponding to the molecular weight, with fragmentation patterns that typically include the loss of the chlorine atom and cleavage at the amide bond. These spectroscopic data are essential for confirming the structure and purity of the synthesized compound.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide can follow several established synthetic routes:
-
Direct reaction of N-benzyl-4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine.
-
Sequential approach involving first the formation of N-benzyl-2-chloroacetamide, followed by N-arylation with 4-fluoroaniline derivatives.
-
Initial synthesis of 4-fluoroaniline derivatives followed by N-benzylation and subsequent reaction with chloroacetyl chloride.
The choice of synthetic route depends on the availability of starting materials, required purity, scale of synthesis, and specific reaction conditions. Each route offers distinct advantages in terms of yield, purity, and ease of purification.
Reaction Conditions and Parameters
The synthesis typically employs controlled reaction conditions to ensure optimal yield and purity. The reaction with 2-chloroacetyl chloride is usually conducted at low temperatures (around 273 K) to manage the exothermic nature of the reaction and minimize side reactions. A suitable base, commonly triethylamine, is added to neutralize the hydrogen chloride generated during the reaction.
The reaction medium plays a crucial role in determining the efficiency of the synthesis. Common solvents include dichloromethane, toluene, or tetrahydrofuran, depending on the specific requirements of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC) to ensure complete conversion of starting materials, with reaction times typically ranging from 2-4 hours depending on the specific conditions employed.
Purification Techniques
After completion of the reaction, the product is isolated through a series of purification steps:
-
Extraction with an appropriate organic solvent (e.g., dichloromethane)
-
Washing with aqueous solutions (sodium bicarbonate solution, brine)
-
Drying over anhydrous sodium sulfate or magnesium sulfate
-
Concentration under reduced pressure
-
Final purification by recrystallization or column chromatography
Recrystallization is often performed using solvents like toluene or ethanol, while column chromatography may employ silica gel with appropriate solvent systems such as hexane/ethyl acetate mixtures. The purified compound is then characterized using spectroscopic techniques to confirm its identity and assess its purity before use in further applications.
Chemical Reactivity Profile
Types of Reactions
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide demonstrates a diverse reactivity profile, participating in various chemical transformations:
-
Nucleophilic substitution reactions (SN2) at the chloromethyl position with nucleophiles such as azides, thiols, amines, and alkoxides.
-
Hydrolysis of the amide bond under acidic or basic conditions, leading to corresponding carboxylic acids and amines.
-
Reduction reactions affecting the amide group, potentially yielding amine derivatives.
-
Oxidation reactions involving the benzyl group, which can lead to various oxidized products.
These reaction types showcase the compound's versatility as a synthetic intermediate and highlight its potential for further functionalization to create more complex structures.
Reaction Mechanisms
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Nucleophilic Substitution | Sodium azide, potassium thiocyanate | DMF or acetonitrile, 50-80°C | Corresponding azide or thiocyanate derivatives |
Hydrolysis | HCl or NaOH | Aqueous solution, heat | Chloroacetic acid and N-benzyl-4-fluoroaniline |
Reduction | LiAlH4, NaBH4 | THF, 0°C to room temperature | Reduced amine derivatives |
Oxidation | H2O2, m-CPBA | Various solvents, controlled temperature | N-oxide derivatives |
The diversity of possible transformations underscores the compound's utility as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutically relevant molecules and chemical libraries for drug discovery efforts.
Biological Activity
Antimicrobial Properties
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that the compound exhibits notable activity against certain Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity likely stems from the compound's ability to interact with bacterial cell membranes, potentially disrupting membrane integrity or interfering with essential cellular processes.
Table 3: Antimicrobial Activity of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide Against Select Pathogens
Pathogen | Activity Assessment | Mechanism Hypothesis |
---|---|---|
Staphylococcus aureus | Moderate inhibition | Membrane disruption, potential enzyme inhibition |
Escherichia coli | Moderate inhibition | Cell wall synthesis interference |
Candida albicans | Low to moderate activity | Potential ergosterol biosynthesis inhibition |
Aspergillus species | Limited activity | Mechanism undetermined |
The compound's halogenated structure contributes significantly to its antimicrobial profile, with the fluorine atom potentially enhancing membrane permeability and target binding affinity. Research suggests that modifications to the basic scaffold could potentially enhance antimicrobial efficacy and spectrum.
Anti-inflammatory and Enzyme Inhibitory Activities
Beyond its antimicrobial properties, N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide demonstrates potential in several other biological applications:
-
Anti-inflammatory activity: The compound shows inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This property suggests potential applications in developing anti-inflammatory agents.
-
Enzyme inhibition: Studies indicate that the compound may inhibit specific enzymes, including monoamine oxidase B (MAO-B), suggesting potential applications in neurological disorders. This inhibitory activity appears to be related to the compound's ability to interact with specific amino acid residues in enzyme active sites.
-
Anticancer potential: Preliminary investigations suggest that certain derivatives of this compound may interact with cancer-related cellular pathways, though further research is needed to confirm these findings and elucidate the specific mechanisms involved.
Structure-Activity Relationships
The biological activity of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is influenced by various structural features:
-
The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, potentially improving bioavailability and extending the compound's half-life in biological systems.
-
The chloromethyl group serves as a reactive center for interactions with biological nucleophiles, such as thiol groups in proteins, potentially contributing to its enzyme inhibitory activities.
-
The amide linkage provides hydrogen bonding capabilities, facilitating interactions with biological targets and contributing to specific binding orientations.
Modifications to these structural elements can significantly impact the compound's biological activity profile. For example, substitution of the chlorine atom with other halogens or nucleophilic groups can alter reactivity and binding affinity, while modifications to the aromatic rings can influence electronic properties and lipophilicity, thereby affecting biological interactions and activities.
Research Applications
Pharmaceutical Research
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide serves as a valuable tool in pharmaceutical research due to its versatile structural features and biological activities. Its applications in this field include:
-
Drug discovery: The compound functions as a template for developing new antimicrobial, anti-inflammatory, or enzyme-inhibitory agents. Its modifiable structure allows for systematic exploration of structure-activity relationships.
-
Structure-activity relationship studies: Systematic modifications of the compound's structure provide insights into the structural requirements for specific biological activities, guiding the optimization of lead compounds.
-
Mechanistic investigations: The compound can be used to probe the mechanisms of action for various biological targets, helping elucidate fundamental biological processes and potentially revealing new therapeutic approaches.
These research applications highlight the compound's utility as a molecular platform for exploring novel therapeutic agents and understanding biological mechanisms at the molecular level.
Organic Synthesis Applications
As a synthetic intermediate, N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide plays important roles in various organic synthesis applications:
-
Building block for more complex molecules, particularly in medicinal chemistry and the synthesis of pharmaceutical candidates.
-
Precursor for heterocyclic compounds through cyclization reactions, enabling the creation of complex ring systems with potential biological activities.
-
Source of N-benzyl-4-fluoroaniline derivatives through controlled hydrolysis, providing access to valuable synthetic intermediates.
-
Platform for introducing various functional groups via substitution at the chloromethyl position, allowing for diverse molecular modifications.
The compound's synthetic utility extends to the preparation of chemical libraries for high-throughput screening, facilitating the discovery of novel bioactive compounds with potential therapeutic applications.
Future Research Directions
Future research involving N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide may explore several promising directions:
-
Development of more potent and selective antimicrobial derivatives to address antibiotic resistance challenges, focusing on optimizing both efficacy and selectivity.
-
Investigation of the compound's potential in targeting specific enzymes or receptors associated with neurological disorders, potentially leading to novel therapeutic approaches.
-
Exploration of its applications in materials science, potentially as a precursor for functional materials with specific properties, such as polymer additives or surface-active agents.
-
Detailed mechanistic studies to better understand its interactions with biological systems at the molecular level, providing insights that could guide future drug development efforts.
These future research directions underscore the compound's continued relevance in multiple scientific disciplines and highlight its potential to contribute to addressing significant challenges in medicine and materials science.
Comparative Analysis with Structural Analogues
Structural Variations and Their Impact
Several compounds share structural similarities with N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, each with distinctive properties and activities:
-
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide: Contains a chloro substituent on the phenyl ring instead of fluoro, resulting in altered electronic properties and lipophilicity.
-
N-benzyl-2-bromo-N-(4-fluorophenyl)acetamide: Features a bromo group instead of chloro on the acetamide moiety, enhancing reactivity in substitution reactions due to the better leaving group capability of bromide.
-
N-phenethyl-2-chloro-N-(4-fluorophenyl)acetamide: Contains an extended phenethyl group instead of benzyl, altering the spatial arrangement and potentially the binding properties.
-
N-benzyl-2-chloro-n-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: A more complex analogue containing a thiazole ring, resulting in significantly altered electronic properties and biological activity profile .
Table 4: Comparison of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide with Structural Analogues
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | Reference compound | - |
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide | Chloro vs. fluoro on phenyl ring | Increased lipophilicity, altered electronic distribution |
N-benzyl-2-bromo-N-(4-fluorophenyl)acetamide | Bromo vs. chloro on acetamide | Enhanced reactivity in substitution reactions |
N-benzyl-2-chloro-n-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | Addition of thiazole ring | Significantly altered electronic properties and biological profile |
Comparative Biological Activities
The biological activities of these structural analogues vary based on their specific structural features. For example, chloro-substituted phenyl derivatives often exhibit different antimicrobial spectra compared to their fluoro counterparts, due to differences in electronic properties and lipophilicity. These differences can significantly affect membrane permeability, target binding affinity, and metabolic stability.
Compounds with bromo substituents in place of chloro typically show enhanced reactivity in nucleophilic substitution reactions, potentially affecting their interactions with biological targets and resulting in different activity profiles. The increased reactivity may lead to stronger covalent binding with nucleophilic residues in biological targets, potentially enhancing potency but also increasing the risk of off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume